3,3',5,5'-Tetrachlorobiphenyl

Catalog No.
S3703512
CAS No.
33284-52-5
M.F
C12H6Cl4
M. Wt
292.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetrachlorobiphenyl

CAS Number

33284-52-5

Product Name

3,3',5,5'-Tetrachlorobiphenyl

IUPAC Name

1,3-dichloro-5-(3,5-dichlorophenyl)benzene

Molecular Formula

C12H6Cl4

Molecular Weight

292.0 g/mol

InChI

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H

InChI Key

UTMWFJSRHLYRPY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl

Solubility

4.22e-09 M
Solubility in water varies because Aroclors are variable mixtures.
In water: 0.017 ppm
In water, 54 ug/L at 25 °C
Chlorinated biphenyls are soluble in many organic solvents, particularly when heated...

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl

3,3',5,5'-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl class, characterized by its biphenyl structure with chlorine atoms substituted at the 3, 3', 5, and 5' positions. This compound has the molecular formula C₁₂H₆Cl₄ and is known for its complex chemical behavior and potential environmental and health impacts. It is primarily studied as a model compound for understanding the properties and reactivity of chlorinated biphenyls, which have been widely used in industrial applications but are now recognized as environmental pollutants due to their persistence and toxicity .

The specific mechanism of action of 4-CB is not fully understood. However, research suggests it may disrupt the endocrine system by mimicking or interfering with hormones. This can lead to developmental and reproductive problems in exposed organisms [].

4-CB is classified as a persistent organic pollutant (POP) due to its environmental persistence, bioaccumulation potential, and adverse effects on human health and wildlife.

  • Toxicity: Studies suggest potential links between PCB exposure and various health problems, including some cancers, developmental issues, and neurological effects []. The specific toxicity of 4-CB compared to other PCBs is still being investigated [].
  • Flammability: PCBs, including 4-CB, are combustible but have a high flash point (temperature required for ignition).
  • Reactivity: Relatively unreactive under most conditions.

Environmental Contaminant:

3,3',5,5'-Tetrachlorobiphenyl (TCB) is a specific type of polychlorinated biphenyl (PCB) []. PCBs are a group of man-made organic chemicals that were widely used in various industrial applications such as electrical transformers and capacitors until their production was banned in the late 1970s due to environmental and health concerns []. Their chemical stability and resistance to degradation have led to their persistence in the environment, causing them to be classified as persistent organic pollutants (POPs) []. Research on TCB often focuses on its presence and effects within the environment.

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate .
  • Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or biphenyl-4,4'-diol, utilizing reducing agents such as sodium borohydride .
  • Substitution: The chlorine atoms in this compound can be substituted with various functional groups (e.g., hydroxyl or amino groups) through nucleophilic substitution reactions .

These reactions are significant for understanding the compound's behavior in biological systems and its environmental fate.

Research indicates that 3,3',5,5'-Tetrachlorobiphenyl exhibits biological activity that can affect various physiological processes. It has been shown to interact with estrogen sulfotransferase, an enzyme involved in the metabolism of estrogens. This interaction suggests potential endocrine-disrupting effects, which could lead to alterations in hormone levels and associated health risks . Additionally, studies have indicated that metabolites of this compound may exhibit greater toxicity than the parent compound itself, raising concerns about its impact on human health and ecosystems .

The synthesis of 3,3',5,5'-Tetrachlorobiphenyl typically involves the chlorination of biphenyl-4,4'-diol. The reaction conditions—including temperature, solvent choice, and catalyst—can be optimized to achieve desired yields and purity levels. This process allows for the selective introduction of chlorine atoms at specific positions on the biphenyl framework .

This compound has several applications across various fields:

  • Scientific Research: It serves as a model compound for studying chlorinated biphenyls' reactivity and properties .
  • Biological Studies: Researchers use it to investigate the effects of chlorinated biphenyls on biological systems and their interactions with enzymes and receptors .
  • Industrial Use: It is employed in developing materials with specific properties, such as flame retardants and plasticizers .

Interaction studies have focused on how 3,3',5,5'-Tetrachlorobiphenyl affects biological systems. For example, it has been shown to influence gene expression related to oxidative stress and metabolic pathways in human cells. These studies are crucial for understanding the toxicological profiles of chlorinated biphenyls and their metabolites .

3,3',5,5'-Tetrachlorobiphenyl shares structural similarities with other chlorinated biphenyls but is unique due to its specific substitution pattern. Here are some comparable compounds:

Compound NameChlorine PositionsUnique Features
3,3',5,5'-Tetrachlorobiphenyl3, 3', 5, 5'Hydroxyl groups present; significant biological activity
2,3',3',5-Tetrachlorobiphenyl2, 3', 3', 5Different substitution pattern; less toxic
Biphenyl-4,4'-diolNoneLacks chlorine; serves as a precursor

The uniqueness of 3,3',5,5'-Tetrachlorobiphenyl lies in its combination of chlorine atoms and hydroxyl groups that confer specific chemical reactivity and biological properties not found in other similar compounds .

Physical Description

Pcb-1248 is a viscous oily liquid. (NTP, 1992)

Color/Form

Colorless mobile oil
Lower chlorinated Aroclors (1221, 1232, 1016, 1242, and 1248) are colorless mobile oils. Increasing chlorine content results in mixtures taking on the consistency of viscous liquids (Aroclor 1254) or sticky resins (Aroclors 1260 and 1262). Arclors 1268 and 1270 are white powders.

XLogP3

6.1

Exact Mass

291.919411 g/mol

Monoisotopic Mass

289.922361 g/mol

Boiling Point

644 to 707 °F at 760 mm Hg (NTP, 1992)

Flash Point

286 °F (NTP, 1992)
193-196 °C (Cleveland open cup)

Heavy Atom Count

16

Density

1.405-1.415 at 15.5 °C

Odor

Practically odorless; mild aromatic odor

Decomposition

When heated to decomposition they emit toxic fumes of chlorine. /Polychlorinated biphenyls/

Melting Point

340-375 °C

UNII

M8CJF43Q12

Mechanism of Action

One proposed molecular target for PCB disruption of calcium homeostasis that may be involved in neurological and neurodevelopmental effects is ryanodine-sensitive Ca+2 channels. Commercial PCB mixtures with intermediate to high degrees of chlorination (Aroclors 1248, 1254, and 1260) enhanced ryanodine binding to calcium release channels in sarcoplasmic reticulum membranes from skeletal or cardiac rabbit muscles, and mixtures with lower (Aroclors 1221, 1232) or higher (Aroclor 1268) chlorination showed little enhancement. Examination of selected pentachlorobiphenyls indicated that ortho substitution favored activity; 2,2',3,5',6-pentaCB induced the greatest enhancement of ryanodine binding, whereas the 3,3',4,4',5-isomer did not enhance binding. The 2,2',4,6,6'-isomer with full substitution at the ortho positions produced less enhancement than the 2,2',3,5',6-isomer, indicating that some degree of rotation about the biphenyl bond may be important for full activity. Results from studies with hippocampal slices from freshly dissected rat brains indicated that perfusion with a tri-ortho congener (2,2',3,5',6-pentaCB) enhanced ryanodine binding and inhibited electrophysiological responses to electrical pulse stimulations, but a mono-ortho congener (2,3',4,4'-tetraCB) showed no enhancement of ryanodine binding and no inhibition of electrophysiological responses to stimulation. Offspring of rats exposed to gavage doses of 8 or 32 mg/kg/day 2,2',3,5',6-pentaCB on gestation days 10-16 displayed neurobehavioral changes as adults (depressed open field locomotor activity, faster acquisition on a working memory task, and no changes in a delayed spatial alternation task) and changes in ryanodine binding to calcium channels in specific regions of the brain (e.g., decreased in hippocampus and increased in cerebral cortex). Although it is not understood how these changes in ryanodine binding are specifically related to the observed neurobehavioral changes, the results from this series of studies emphasize the potential importance of Ah receptor independent mechanisms in PCB-induced neurological and neurodevelopmental effects.

Vapor Pressure

4.94X10-4 mm Hg at 25 °C (avg)

Impurities

Almost without exception, polychlorinated biphenyls contain various levels of polychlorinated dibenzofurans as contaminants. /Polychlorinated biphenyls/
Found 2 mg chlorinated dibenzofuran/g Aroclor 1248 as impurity.
Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs /were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016 /at levels from 0.8 to 2 ppm/.
Polychlorinated naphthalenes have also been identified in ... /Aroclor 1248/.
Clorinated dibenzofuran congener levels in ppm: Cl4, 0.4; Cl5, 2.3; 2,3,7,8-TCDF, 0.2; 2,3,4,7,8-PECDF, 0.8.

Absorption Distribution and Excretion

In experimental animals, the absorption of PCBs by the gastrointestinal tract is well documented; however, few studies provided quantitative estimates. In rats, individual congeners (mono- to hexachlorobiphenyls) were readily absorbed when administered by gavage (vehicle not reported) in doses between 5 and 100 mg/kg. Retention was > 90% of the administered dose over a 4 day period, and was apparently dose independent. No relationship between substitution pattern and degree of absorption could be established due to the low levels of excretion, although a later study reported that absorption efficiency decreased in rats as the number of chlorine atoms increased such that dichlorobiphenyls were absorbed with a 95% efficiency, whereas octachlorobiphenyls had an absorption efficiency of only 75%. Results similar to those obtained in rats were reported in monkeys administered a single dose of 1.5 or 3.0 g Aroclor 1248/kg by gavage and in ferrets given 0.05 mg (14)C-labeled Aroclor 1254 in the food on days 14 and 35 of gestation. Retention was estimated to be > 90% and 85.4% of the administered dose in the monkeys and ferrets, respectively. Over 90% of a single dose of 10 mg PCB 105 was absorbed by minks. In mice, absorption of a gavage dose of 8 mg/kg of PCB 52 /2,2',5,5'-tetrachlorobiphenyl/ or 100 mg/kg of PCB 77 /3,3',4,4'-tetrachlorobiphenyl/ was rapid, with serum concentrations increasing 4-7-fold in 30-60 minutes; peak serum concentrations were achieved 2 hours after dosing.
In monkeys, a single dose of 1.5 or 3.0 g/kg Aroclor 1248 resulted in a dose-dependent liver concentration of Aroclor 1248 (25 or 53 ug/g) 2 times higher than that found in the kidney (12 or 27 ug/g) and brain (17 or 28 ug/g) 4 days after dosing. This difference was greatly increased 14 days after treatment due to both a reduction in kidney and brain concentration and an increase in liver concentration. The blood levels of Aroclor 1254 increased rapidly in monkeys during 10 months of treatment (from approximately 1.2 ug/g at time zero to about 100 ug/g in the high-dose group) with doses between 20 and 80 ug/kg/day, but this increase leveled off during the remaining 27 months of treatment. A dose of 5 ug/kg/day induced only a slight increase in blood PCB levels during the total treatment period of 37 months. When the data were expressed as relative concentration, it appeared that absorption and bioaccumulation were dose-dependent. However, the concentration/dose levels were, to some extent, affected by background PCB levels of the control group, which would have a greater impact on the relative concentrations of the lowest dose groups rather than on the higher dose groups.
4 wk after ip injection of 1 g Aroclor 1248 into rats, adipose tissue contained 338 ug tetrachlorinated biphenyl (TCB) residues/g, and there was a shift to pentachlorobiphenyls and hexachlorobiphenyls (up to 63%) in chromatographic and spectrometric analysis patterns of residue. Only 5% of higher chlorinated components were present in the TCB admin.
Over 90% of a single oral dose (1.5 or 3.0 g/kg body weight) of Aroclor 1248 was absorbed from the gastrointestinal tract of monkeys as determined by chromatographic analysis of excreta. The major route was by biliary excretion into the gastrointestinal tract. By the 14th day after PCB administration, 5.6% of the original dose had been eliminated in the urine and feces.

Wikipedia

3,3',5,5'-tetrachlorobiphenyl

Drug Warnings

Food and Environmental Agents: Reported Sign or Symptom in Infant or Effect on Lactation: Polychlorinated biphenyls and polybrominated biphenyls: Lack of endurance, hypotonia, sullen, expressionless facies. /From Table 7/

Use Classification

INDUSTRIAL

Methods of Manufacturing

PCBs /were/ ... prepared industrially by the chlorination of biphenyl with anhydrous chlorine in the presence of a catalyst such as iron filings or ferric chloride. The products are complex mixtures of chlorobiphenyls, whose degree of chlorination depends principally on the time of contact (12-36 hr) of the biphenyl with anhydrous chlorine. The crude product is blown with air, and a small amount of lime is added to remove hydrogen chloride and ferric chloride. The resulting chlorinated mixtures are batch-distilled to remove color and traces of hydrogen chloride and ferric chloride. /Polychlorinated biphenyls/

General Manufacturing Information

The Aroclors are characterized by four digit numbers. The first two digits indicate that the mixture contains biphenyls (12), triphenyls (54) or both (25, 44); the last two digits give the weight percent of chlorine in the mixture (e.g., Aroclor 1242 contains biphenyls with approximately 42% chlorine). /Polychlorinated biphenyls/

Analytic Laboratory Methods

Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1248; Matrix: municipal and industrial discharges; Detection Limit: not provided.
Method: EPA-NERL 505; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1248; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 0.102 ug/L.
Method: EPA-NERL 508A; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1248; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.15 ug/L.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: Aroclor 1248; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.038 ug/L.
For more Analytic Laboratory Methods (Complete) data for Aroclor 1248 (11 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers (such as chlorine, bromine, and fluorine). A regulated marked area should be established where this chemical is handled, used, or stored ... /Polychlorinated biphenyls/
Drums, transformers, and other containers should be frequently inspected for leakage. Store in a cool, dry, well-ventilated location. Detached storage must be used. /Polychlorinated biphenyls/
PCB material should be stored in closed containers, in ventilated areas ... PCB's should be handled in isolated areas of the plant, where efficient ventilation systems remove airborne PCB's. ... /Polychlorinated biphenyls/

Interactions

Acute parenteral administration of several commercial PCB mixtures (Aroclors 1242, 1248, 1254, and 1260) and a synthetic mixture of PCB congeners reflective of PCBs detected in human milk antagonized 2,3,7,8-TCDD /2,3,7,8-tetrachlorodibenzodioxin/-induced impairment of the immune response to SRBC /sheep red blood cells/ in mice at PCB:TCDD dose ratios > 1000:1 Aroclor 1232 had no effect on TCDD-induced immunotoxicity in these studies. Aroclor doses that antagonized the acute immunotoxicity of single doses of 0.0012 or 0.0036 mg/kg 2,3,7,8-TCDD ranged from about 1 to 50 mg/kg/day. Among seven individual PCB congeners examined for their ability to influence this immunotoxic action of single intraperitoneal doses of 0.0012 ug/kg 2,3,7,8-TCDD in mice (six hexachlorobiphenyls and one pentachlorobiphenyl with different chlorine substitution patterns), three were antagonistic (the 2,3,3',4,5,5'-, 2,3,3',4,5'- and 2,2',4,4',5,5'-congeners), and 4 showed no influence (the 2,3,3',4,4',5' -, 2,3',4,4',5',6-, 2,2',4,4',5,6'-, and 2,2',4,4',6,6'-congeners ). In these studies, doses of individual PCB congeners ranged from about 1 to 100 - 300 mg/kg. Oral co-exposure of pregnant mice to 244 mg/kg Aroclor 1254 and 0.020 mg/kg 2,3,7,8-TCDD, at an Aroclor:TCDD dose ratio of 12,200:1, completely antagonized TCDD-induced cleft palate formation in offspring. The complexity of interactions between PCBs and TCDD-induced developmental toxicity is illustrated by observations that, among one tetrachlorobiphenyl and two hexachlorobiphenyl congeners examined, one (the 2,3,3',4,4',5-congener) potentiated TCDD-induced cleft palate formation and the other two (the 2,2',4,4'- and 2,2',4,4',5,5'-congeners) antagonized TCDD's actions. Antagonism of TCDD-induced cleft palate formation in mouse offspring by 2,2',4,4'-tetraCB and 2,2',4,4',5,5'-hexaCB showed complex (i.e., inverted U-shape) relationships with dose. For example, no antagonistic effect (against a TCDD dose of 0.0015 ug/kg) was produced by 10-20 mg/kg doses of 2,2',4,4',5,5'-hexaCB, but antagonism increased with increasing 2,2',4,4',5,5'-hexaCB dose to a maximum (500 mg/kg), and then declined to no antagonism at 1,000 mg/kg 2,2',4,4',5,5'-hexaCB. 2,2',4,4',5,5'- HexaCB also antagonized TCDD-induced hydronephrosis in mouse offspring showing a similar inverted U-shape relationship with dose. In contrast, combined exposure of pregnant mice to 2,3,3',4,4',5-hexaCB and 2,3,4,7,8-pentachlorodibenzofuran appeared to additively produce hydronephrosis and cleft palate in the offspring. Several 13-week oral exposure studies have examined possible binary interactions between three PCB congeners (at several dietary concentrations delivering daily doses ranging from about 0.1 to 10 mg/kg/day) and 2,3,7,8-TCDD (at several dietary concentrations delivering daily doses ranging from about 0.00003 to 0.3 mg/kg/day) in influencing several end points in rats. The PCB:TCDD concentration ratios administered in these studies were selected to reflect relative concentrations in samples of human milk and fat. 2,2',4,4',5,5'-HexaCB and 2,3,7,8-TCDD showed joint additive action in decreasing thyroid hormone levels at 4 weeks, but synergistic action at 13 weeks, whereas 2,3,3',4,4',5-hexaCB and 3,3',4,4',5-pentaCB showed less-than-additive joint action with 2,3,7,8-TCDD in decreasing thyroid hormone levels. 2,2',4,4',5-Hexachlorobiphenyl did not influence TCDD-induced effects on body weight and thymus weight, and additively increased relative liver weight with TCDD, whereas 2,3,3',4,4',5-hexaCB and 3,3',4,4',5-pentaCB showed less-than-additive joint action with TCDD on these end points. 2,2',4,4',5,5'-hexaCB and 2,3,7,8-TCDD showed a distinct synergism in increasing hepatic porphyrin levels, but 2,3,3',4,4',5-hexaCB and 3,3',4,4',5-pentaCB showed no such synergism with 2,3,7,8-TCDD. All three of these congeners individually decreased hepatic levels of retinol and retinylpalmitate. In combination with TCDD, less-than-additive joint actions were noted, but TCDD doses used in these studies produced a near maximal response in decreasing retinoid levels

Stability Shelf Life

... PCB's are chemically very inert and are stable to conditions of hydrolysis and oxidation in industrial use. ... /Polychlorinated biphenyls/

Dates

Modify: 2023-08-20

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